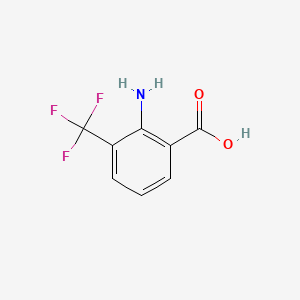

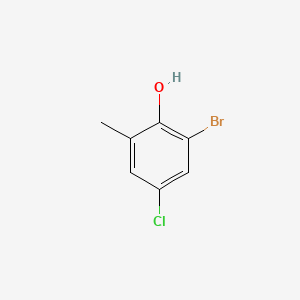

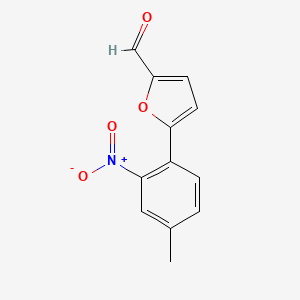

(2-氨基苯并噻唑-6-基)吗啉-4-基-甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds incorporating benzothiazole and morpholine structures can be diverse, depending on the desired functionalities and the starting materials. The literature review reveals several methodologies for synthesizing benzothiazole derivatives, emphasizing the adaptability and reactivity of the 2-aminobenzothiazole moiety as a precursor for various synthetic targets (Rosales-Hernández et al., 2022). Morpholine derivatives are synthesized through methods starting from vicinal amino alcohols, oxiranes, and aziridines, showcasing the versatility of morpholine in medicinal and organic chemistry (Palchikov, 2013).

Molecular Structure Analysis

Benzothiazole and morpholine rings are known for their distinct chemical structures that impart specific electronic and steric properties to their derivatives. The molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the conformation of molecules, offering insights into their reactivity and interaction potentials.

Chemical Reactions and Properties

Benzothiazole derivatives are involved in a wide array of chemical reactions, leveraging the reactivity of the 2-aminobenzothiazole moiety for nucleophilic substitution, coupling reactions, and more. These reactions enable the synthesis of complex molecules with potential biological activities. Morpholines, on the other hand, are used as catalysts, auxiliaries, and in the synthesis of biologically active substances, reflecting their chemical versatility and utility in organic synthesis (Vessally et al., 2018).

科学研究应用

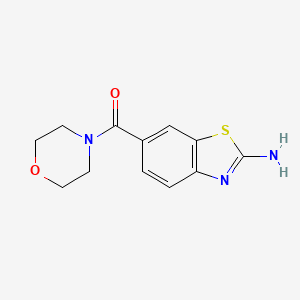

抗肿瘤活性研究表明,与 (2-氨基苯并噻唑-6-基)吗啉-4-基-甲甲酮相关的化合物在抗肿瘤应用中显示出潜力。例如,唐和傅(2018 年)的一项研究合成了一种类似的化合物,该化合物对 A549、BGC-823 和 HepG-2 等癌细胞系表现出显着的抑制作用。

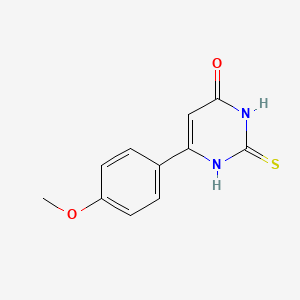

结构分析和抗增殖活性普拉萨德等人(2018 年)的另一项研究重点是合成一种新型生物活性杂环,其结构与 (2-氨基苯并噻唑-6-基)吗啉-4-基-甲甲酮相似,表征其结构并评估其抗增殖活性。

抗菌活性的对接研究沙哈娜和亚迪利(2020 年)进行的研究涉及合成和表征具有类似于 (2-氨基苯并噻唑-6-基)吗啉-4-基-甲甲酮的核心结构的化合物。他们进行了分子对接研究以了解这些化合物的抗菌活性。

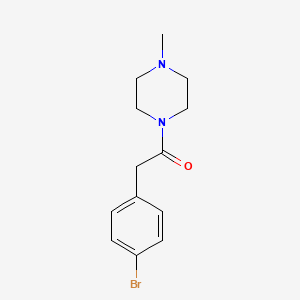

合成和化学性质楚马琴科等人(2014 年)和王等人(2017 年)的研究重点是合成和探索基于吗啉的化合物的性质。这些研究有助于理解类似化合物的化学行为和潜在应用。

安全和危害

属性

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGZDOJDNJHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351105 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

CAS RN |

328285-82-1 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)